molecular formula C11H12N2O4 B1445242 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid CAS No. 1410447-41-4

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1445242
CAS No.: 1410447-41-4
M. Wt: 236.22 g/mol
InChI Key: MSOHFRHSKKPCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid comprises a pyrrolidine ring attached to a carboxylic acid group and a 2-hydroxynicotinoyl group.

Advantages and Limitations for Lab Experiments

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid. One potential area of research is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insight into its potential applications in various fields. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its clinical development.

Scientific Research Applications

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for the development of novel therapeutics.

Properties

IUPAC Name

1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-9-8(2-1-4-12-9)10(15)13-5-3-7(6-13)11(16)17/h1-2,4,7H,3,5-6H2,(H,12,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOHFRHSKKPCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid
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1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid
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Reactant of Route 6
1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid

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